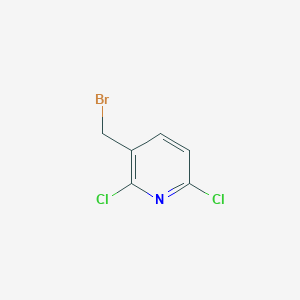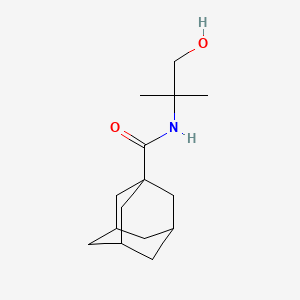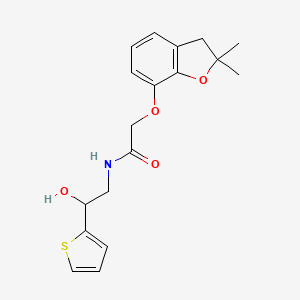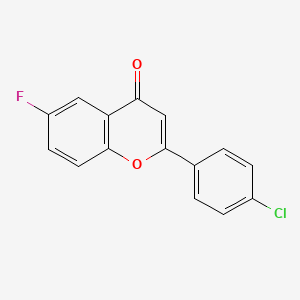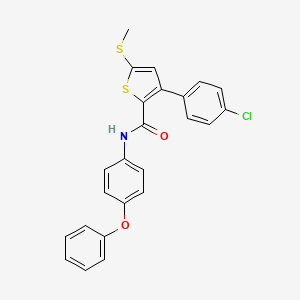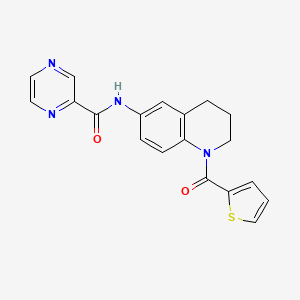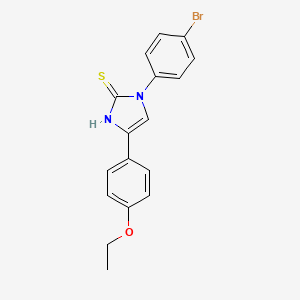
3-(4-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 3rd position with a 4-bromophenyl group and at the 5th position with a 4-ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The bromophenyl and ethoxyphenyl groups are aromatic rings substituted with a bromine atom and an ethoxy group, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the substituents. The bromine atom on the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could confer basicity to the compound, while the bromophenyl and ethoxyphenyl groups could influence its lipophilicity .Scientific Research Applications
Synthesis and Rearrangements : This compound is involved in the synthesis of various derivatives through reactions with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002). Another study reported similar findings, emphasizing the role of the 4-bromophenyl group in the formation of imidazopyridines (Azimi & Majidi, 2014).
Molecular-Packing Analysis : The molecular structure and packing of similar compounds have been studied, providing insights into their crystal cohesion and potential applications in material science (Estrada, Conde, & Márquez, 1987).
Antimicrobial Activity : Some derivatives have shown promising antimicrobial activities, which could be of interest in the development of new pharmaceuticals (Güzeldemirci & Küçükbasmacı, 2010).
Synthesis of Benzimidazoles : It also plays a role in the synthesis of benzimidazoles, highlighting its utility in organic synthesis (Lygin & Meijere, 2009).
Structural Studies and Inhibition Properties : Research has been conducted on the structure-activity relationships of similar compounds, including their potential as competitive inhibitors for certain enzymes, which could be relevant in the development of therapeutic agents (McCarthy et al., 1990).
Corrosion Inhibition Studies : The efficacy of similar compounds in corrosion inhibition of mild steel in acidic solutions has been explored, demonstrating potential applications in material science and engineering (Prashanth et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-21-15-9-3-12(4-10-15)16-11-20(17(22)19-16)14-7-5-13(18)6-8-14/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDMETXPYFNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


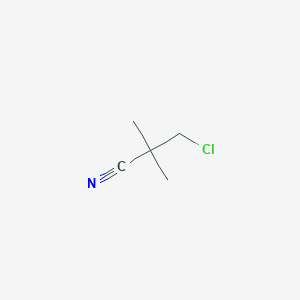
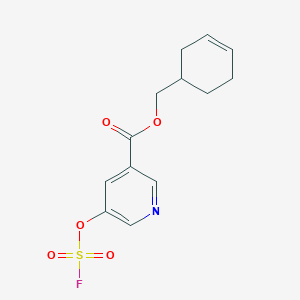
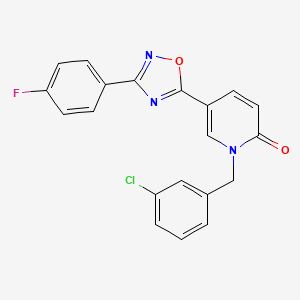
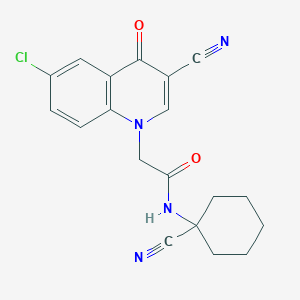
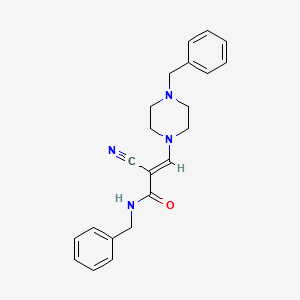
![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)
